Sutidiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZY19489 is a novel antimalarial compound that belongs to the class of triaminopyrimidines. It has shown potent activity against both Plasmodium falciparum and Plasmodium vivax, including strains that are resistant to current antimalarial drugs . This compound is being developed as a potential single-dose cure for malaria, addressing the growing concern of drug resistance in malaria treatment .
Preparation Methods
The synthesis of ZY19489 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the triaminopyrimidine core through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods for ZY19489 are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities to meet global demand .
Chemical Reactions Analysis
ZY19489 undergoes various chemical reactions, including:
Oxidation: ZY19489 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms.
Substitution: ZY19489 can undergo substitution reactions where functional groups on the triaminopyrimidine core are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ZY19489 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triaminopyrimidines.
Biology: ZY19489 is used in research to understand the biology of malaria parasites and their resistance mechanisms.
Medicine: The compound is being developed as a new antimalarial drug with the potential to treat drug-resistant malaria strains.
Mechanism of Action
ZY19489 exerts its antimalarial effects by targeting multiple pathways in the malaria parasite. It is most potent against the schizont and ring stages of the parasite’s life cycle . The compound disrupts the parasite’s ability to process hemoglobin, leading to its rapid killing. Additionally, ZY19489 has a long half-life, which contributes to its potential as a single-dose cure .
Comparison with Similar Compounds
ZY19489 is unique compared to other antimalarial compounds due to its novel mechanism of action and its effectiveness against drug-resistant strains. Similar compounds include:
Artemisinin: A widely used antimalarial drug that is effective but faces resistance issues.
Chloroquine: An older antimalarial drug that has seen widespread resistance.
Ferroquine: Another antimalarial compound that is being studied in combination with ZY19489 for enhanced efficacy.
ZY19489 stands out due to its potential to be a single-dose cure and its activity against resistant strains, making it a promising candidate in the fight against malaria .
Properties
CAS No. |
1821293-40-6 |
---|---|
Molecular Formula |
C24H32FN9 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-N-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H32FN9/c1-14-10-21(31-33(14)5)28-23-19(34-9-8-32(4)15(2)13-34)12-26-24(30-23)29-20-11-18(17-6-7-17)22(25)16(3)27-20/h10-12,15,17H,6-9,13H2,1-5H3,(H2,26,27,28,29,30,31)/t15-/m1/s1 |
InChI Key |
HKPQFVAUXAZCDY-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C)C2=CN=C(N=C2NC3=NN(C(=C3)C)C)NC4=NC(=C(C(=C4)C5CC5)F)C |
Canonical SMILES |
CC1CN(CCN1C)C2=CN=C(N=C2NC3=NN(C(=C3)C)C)NC4=NC(=C(C(=C4)C5CC5)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.